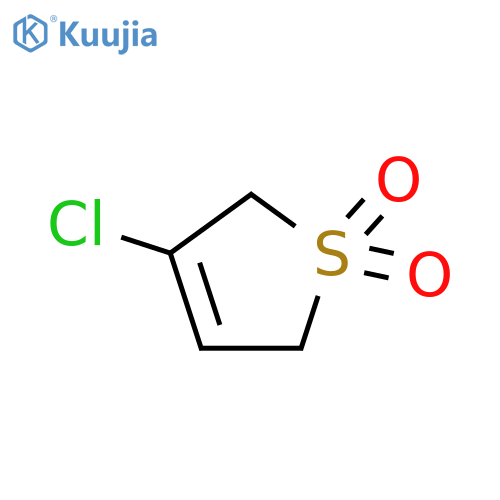

Cas no 7311-87-7 (3-Chloro-2,5-dihydrothiophene 1,1-dioxide)

7311-87-7 structure

商品名:3-Chloro-2,5-dihydrothiophene 1,1-dioxide

3-Chloro-2,5-dihydrothiophene 1,1-dioxide 化学的及び物理的性質

名前と識別子

-

- Thiophene,3-chloro-2,5-dihydro-, 1,1-dioxide

- 3-CHLORO-2,5-DIHYDRO-1H-1LAMBDA6-THIOPHENE-1,1-DIONE

- 3-Chloro-2,5-dihydrothiophene 1,1-dioxide

- 3-Chloro-3-thiolene 1,1-dioxide

- 3-CHLORO-3-THIOLENE-1,1-DIOXIDE

- 2,5-dihydro-3-(Cl)thiophene 1,1-dioxide

- 3-Chlor-2,5-dihydro-thiophen-1,1-dioxid

- 3-Chlor-2,5-dihydro-thiophen-1,1-dioxyd

- 3-chloro-2,5-dihydro-thiophene-1,1-dioxide

- 3-chloro-3-sulfolene

- chloroprene sulfone

- FT-0615309

- 3-chloro-2,5-dihydro-1

- Thiophene,3-chloro-2,5-dihydro-,1,1-dioxide

- AKOS000269518

- 3-Chloro-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione

- SR-01000634699-1

- SCHEMBL3087156

- E?-thiophene-1,1-dione

- 7311-87-7

- HMS548I19

- CCG-44894

- CDS1_000195

- DivK1c_001235

- CS-0313150

- Maybridge1_002483

- 3-chloro-2,5-dihydro-1lambda6-thiophene-1,1-dione

- DTXSID10361311

- AS-9179

-

- MDL: MFCD00154884

- インチ: InChI=1S/C4H5ClO2S/c5-4-1-2-8(6,7)3-4/h1H,2-3H2

- InChIKey: ZYILUGIWXXXVRM-UHFFFAOYSA-N

- ほほえんだ: C1=C(CS(=O)(=O)C1)Cl

計算された属性

- せいみつぶんしりょう: 151.97000

- どういたいしつりょう: 151.97

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 0

- 複雑さ: 209

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 42.5Ų

- 疎水性パラメータ計算基準値(XlogP): 0.2

じっけんとくせい

- 密度みつど: 1.51

- ゆうかいてん: 90 °C

- ふってん: 353.4 ºC at 760 mmHg

- フラッシュポイント: 167.6 ºC

- 屈折率: 1.544

- PSA: 42.52000

- LogP: 1.61830

3-Chloro-2,5-dihydrothiophene 1,1-dioxide セキュリティ情報

- 危害声明: Irritant

- セキュリティの説明: S26-S37/39

-

危険物標識:

- セキュリティ用語:S26;S37/39

- リスク用語:R36/37/38

3-Chloro-2,5-dihydrothiophene 1,1-dioxide 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-Chloro-2,5-dihydrothiophene 1,1-dioxide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Matrix Scientific | 083901-5g |

3-Chloro-2,5-dihydrothiophene 1,1-dioxide, 95% |

7311-87-7 | 95% | 5g |

$1685.00 | 2023-09-05 | |

| TRC | C597738-1g |

3-Chloro-2,5-dihydrothiophene 1,1-dioxide |

7311-87-7 | 1g |

$ 160.00 | 2022-06-06 | ||

| Enamine | EN300-86112-1.0g |

3-chloro-2,5-dihydrothiophene 1,1-dioxide |

7311-87-7 | 1.0g |

$657.0 | 2023-02-11 | ||

| Enamine | EN300-86112-5.0g |

3-chloro-2,5-dihydrothiophene 1,1-dioxide |

7311-87-7 | 5.0g |

$1723.0 | 2023-02-11 | ||

| Enamine | EN300-86112-10.0g |

3-chloro-2,5-dihydrothiophene 1,1-dioxide |

7311-87-7 | 10.0g |

$2166.0 | 2023-02-11 | ||

| Enamine | EN300-86112-5g |

3-chloro-2,5-dihydrothiophene 1,1-dioxide |

7311-87-7 | 5g |

$1723.0 | 2023-09-02 | ||

| TRC | C597738-500mg |

3-Chloro-2,5-dihydrothiophene 1,1-dioxide |

7311-87-7 | 500mg |

$ 115.00 | 2022-06-06 | ||

| Matrix Scientific | 083901-500mg |

3-Chloro-2,5-dihydrothiophene 1,1-dioxide, 97% |

7311-87-7 | 5-dihydrothiophene 1,1-dioxide, 97% | 500mg |

$65.00 | 2021-05-13 | |

| TRC | C597738-100mg |

3-Chloro-2,5-dihydrothiophene 1,1-dioxide |

7311-87-7 | 100mg |

$ 50.00 | 2022-06-06 | ||

| Fluorochem | 067353-1g |

3-Chloro-2,5-dihydrothiophene 1,1-dioxide |

7311-87-7 | 95% | 1g |

£32.00 | 2021-07-01 |

3-Chloro-2,5-dihydrothiophene 1,1-dioxide 関連文献

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

7311-87-7 (3-Chloro-2,5-dihydrothiophene 1,1-dioxide) 関連製品

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量